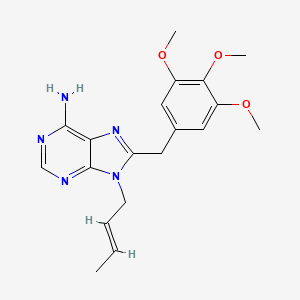

(E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids (DNA and RNA). This particular compound features a purine core substituted with a but-2-en-1-yl group and a 3,4,5-trimethoxybenzyl group, which may impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common approach might include:

Formation of the Purine Core: Starting from a suitable purine precursor, such as adenine or guanine, the core structure is constructed.

Substitution Reactions: Introduction of the but-2-en-1-yl group and the 3,4,5-trimethoxybenzyl group through substitution reactions. This may involve the use of reagents like alkyl halides and base catalysts.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up, and optimized reaction conditions would be employed to maximize yield and purity. This might involve continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for more complex molecules.

Biology: Studying its interaction with biological macromolecules.

Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Wirkmechanismus

The mechanism of action of (E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine would depend on its interaction with molecular targets. It might interact with enzymes or receptors involved in purine metabolism or signaling pathways. The exact pathways and targets would require experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenine: A naturally occurring purine base found in DNA and RNA.

Caffeine: A stimulant that also contains a purine core.

Theobromine: Found in chocolate, structurally similar to caffeine.

Uniqueness

(E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purines.

Biologische Aktivität

(E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is a synthetic organic compound classified as a purine derivative. Its structure features a purine core substituted with a but-2-en-1-yl group and a 3,4,5-trimethoxybenzyl group. This unique configuration may impart distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₉H₂₅N₅O₃

- Molecular Weight : Approximately 371.43 g/mol

The presence of multiple functional groups allows this compound to interact with various biological macromolecules, influencing cellular functions such as signaling and metabolism.

Research indicates that this compound may modulate enzyme activities and affect gene expression through interactions with epigenetic modifiers. Its mechanism of action likely involves binding to enzymes or receptors associated with purine metabolism or signaling pathways.

Interaction Studies

Experimental studies have demonstrated that this compound interacts with several molecular targets:

| Target | Interaction Type | Biological Implication |

|---|---|---|

| Enzymes involved in purine metabolism | Inhibition/Activation | Modulation of metabolic pathways |

| Receptors related to cell signaling | Binding Affinity | Influence on cellular signaling pathways |

These interactions suggest potential applications in therapeutic contexts, particularly in conditions where purine metabolism is disrupted.

Case Studies

-

Antiproliferative Activity :

- In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicating effective inhibition of cell growth.

-

Antibacterial Activity :

- Preliminary screening for antibacterial properties revealed that this compound has activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method, showing promising results against common pathogens.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 9-(Butyl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine | Similar purine core; different alkyl substituent | Potentially different biological activity due to butyl group |

| 9-(Propyl)-8-(3,4-dimethoxybenzyl)-9H-purin-6-amine | Purine core; shorter alkyl chain | Variation in solubility and reactivity |

| 6-Aminopurine | Basic purine structure without additional substituents | Significant role in DNA/RNA synthesis |

This comparative analysis highlights how variations in substituents can lead to differences in chemical behavior and biological activity among similar compounds.

Applications and Future Directions

The unique properties of this compound suggest several potential applications:

- Medicinal Chemistry : As a candidate for drug development targeting metabolic disorders or cancers.

- Pharmacology : Further studies are warranted to explore its pharmacokinetics and pharmacodynamics.

- Biochemical Research : Understanding its interactions with biological targets can provide insights into cellular mechanisms and therapeutic strategies.

Eigenschaften

Molekularformel |

C19H23N5O3 |

|---|---|

Molekulargewicht |

369.4 g/mol |

IUPAC-Name |

9-[(E)-but-2-enyl]-8-[(3,4,5-trimethoxyphenyl)methyl]purin-6-amine |

InChI |

InChI=1S/C19H23N5O3/c1-5-6-7-24-15(23-16-18(20)21-11-22-19(16)24)10-12-8-13(25-2)17(27-4)14(9-12)26-3/h5-6,8-9,11H,7,10H2,1-4H3,(H2,20,21,22)/b6-5+ |

InChI-Schlüssel |

ZAFMHPQRCYVTLV-AATRIKPKSA-N |

Isomerische SMILES |

C/C=C/CN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC |

Kanonische SMILES |

CC=CCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.